2,3-Dichloro-6-methoxybenzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-methoxybenzoic acid typically involves the chlorination of 2-methoxybenzoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 3 positions of the benzene ring . The process involves the use of chlorinating agents such as chlorine gas or thionyl chloride in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods
Industrial production of dicamba involves large-scale chlorination processes, often using continuous flow reactors to maintain consistent reaction conditions and high yield . The reaction mixture is then purified through crystallization or distillation to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6-methoxybenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various chlorinated benzoic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and methoxylated benzoic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-Dichloro-6-methoxybenzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-methoxybenzoic acid involves its function as an auxin herbicide. It mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually plant death . Dicamba is readily absorbed by plant roots, stems, and foliage and is translocated to other parts of the plant through the xylem and phloem . This disruption of transport systems and interference with nucleic acid metabolism ultimately causes the plant to wither and die .
Comparison with Similar Compounds
2,3-Dichloro-6-methoxybenzoic acid can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar auxin-like activity.
Mecoprop: A selective herbicide used to control broadleaf weeds.
Clopyralid: Known for its effectiveness against certain types of weeds.
Uniqueness
What sets dicamba apart is its specific chlorination pattern and methoxy group, which contribute to its unique herbicidal properties and effectiveness against a broad spectrum of weeds .
Properties
IUPAC Name |
2,3-dichloro-6-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVIJYRWAXXCGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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